molecular formula C19H19N5O3 B11649589 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11649589
M. Wt: 365.4 g/mol
InChI Key: WIHCGEJESWCFQY-CIAFOILYSA-N
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Description

This compound is a pyrazole-carbohydrazide derivative featuring a 4-ethoxy-3-methoxyphenyl substituent at position 3 and a pyridin-2-ylmethylene hydrazone group at position 3. Its structural complexity arises from the conjugated π-system of the pyrazole core, which is further stabilized by hydrogen bonding between the carbohydrazide moiety and the pyridine nitrogen .

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-3-27-17-8-7-13(10-18(17)26-2)15-11-16(23-22-15)19(25)24-21-12-14-6-4-5-9-20-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

WIHCGEJESWCFQY-CIAFOILYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)OC

Origin of Product

United States

Biological Activity

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

1. Synthesis

The synthesis of this pyrazole derivative typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with pyridin-2-carboxyhydrazide in the presence of suitable solvents and catalysts. The reaction conditions often include heating under reflux or using microwave irradiation to enhance yield and purity.

2.1 Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study assessing various pyrazole compounds, including those with similar structures, found that they possess antifungal properties against several species, including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 62.5 to 250 µg/mL, demonstrating moderate to high antifungal activity .

CompoundTarget OrganismMIC (µg/mL)
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazideCandida albicans125
Cryptococcus neoformans62.5

2.2 Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds structurally related to the target compound have shown promising results in inhibiting cancer cell proliferation. A recent study highlighted that indole-pyrazole hybrids exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM . This suggests that similar pyrazole derivatives may also possess anticancer properties.

2.3 Enzyme Inhibition

Inhibitory effects on key enzymes have been observed in several studies involving pyrazole derivatives. For example, compounds were tested for their ability to inhibit carbonic anhydrase and other enzymes relevant to cancer metabolism. The results indicated selective inhibition profiles, which could be beneficial for developing targeted therapies .

The mechanisms through which (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with DNA : Some pyrazole derivatives are believed to intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting specific enzymes involved in metabolic pathways, these compounds can induce apoptosis in cancer cells.

4. Case Studies

Several case studies illustrate the effectiveness of similar compounds:

  • Antifungal Activity : A study demonstrated that a series of pyrazole derivatives effectively inhibited the growth of Candida species, with one compound showing an MIC value as low as 31.25 µg/mL against dermatophytes .
  • Anticancer Efficacy : Another investigation revealed that a related indole-pyrazole hybrid exhibited potent inhibition of tubulin polymerization with an IC50 value of 17 μM against HL-60 leukemia cells .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrazole core, a pyridine moiety, and an ethoxy-methoxy-substituted phenyl group. Its molecular formula is C18H19N3O4, with a molecular weight of approximately 341.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it suitable for various applications.

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which can be leveraged in the treatment of conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : There is growing interest in the anticancer properties of pyrazole-containing compounds. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, including those similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, researchers found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method . The results indicated that modifications to the substituents on the pyrazole ring could enhance efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrazole derivatives revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that certain substitutions significantly increased potency against breast and lung cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-carbohydrazide derivatives are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Hydrazone Moiety (Position 5) Key Properties/Activities Reference IDs
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 4-ethoxy-3-methoxyphenyl Pyridin-2-ylmethylene High lipophilicity (xlogP >5), potential ER aminopeptidase inhibition
3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl 2,4,5-Trimethoxyphenylmethylene Enhanced electron-withdrawing effects; uncharacterized bioactivity
N′-[(E)-(4-ethoxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-methylphenyl 4-Ethoxyphenylmethylene Moderate logP (~4.2); structural analog used in crystallographic studies
N′-{(E)-[4-(dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-methylphenyl 4-(Dimethylamino)phenylmethylene Improved solubility due to dimethylamino group; anticancer activity (A549 cell line)
3-(4-ethoxyphenyl)-N′-[(E)-(4-methylphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-ethoxyphenyl 4-Methylphenylmethylene Lower lipophilicity (xlogP ~3.8); used in coordination chemistry

Key Research Findings

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance π-stacking interactions with aromatic residues in enzyme binding pockets. For example, the 4-ethoxy-3-methoxyphenyl group in the target compound may facilitate binding to ER aminopeptidases via hydrophobic and hydrogen-bonding interactions .
  • Pyridinyl vs.

Pharmacological Potential

  • Anticancer Activity: Analog N′-{(E)-[4-(dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide () inhibits A549 lung cancer cells (IC50 ~12 µM) via apoptosis induction .
  • Enzyme Inhibition: Pyrazole-carbohydrazides with large, lipophilic substituents (MW ≈450, xlogP >5) are promising scaffolds for nonpeptidic inhibitors of ER aminopeptidases .

Critical Analysis of Contradictions

  • Lipophilicity vs. Solubility: While the target compound’s high xlogP (>5) favors membrane penetration, it may limit aqueous solubility, complicating formulation. Derivatives with polar groups (e.g., dimethylamino in ) strike a better balance .
  • Bioactivity Gaps: Direct data for the target compound are sparse. Its closest analog, (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide (), shows ER aminopeptidase inhibition, but extrapolation to the target requires validation .

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